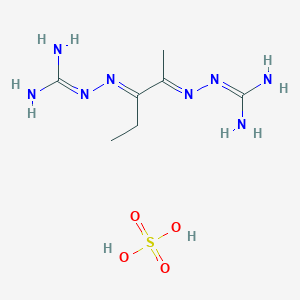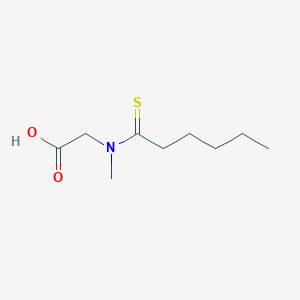
1H,1H,2H,2H-全氟十二烷基三氯硅烷
描述
1H,1H,2H,2H-Perfluorododecyltrichlorosilane is a fluorosilane compound known for its low surface energy and hydrophobic properties. It is commonly used to create hydrophobic coatings with high wetting properties and contact angles . The compound has the molecular formula CF3(CF2)9CH2CH2SiCl3 and a molecular weight of 681.57 g/mol .
科学研究应用
1H,1H,2H,2H-Perfluorododecyltrichlorosilane has a wide range of scientific research applications:
准备方法
1H,1H,2H,2H-Perfluorododecyltrichlorosilane can be synthesized through the reaction of perfluorinated alkyl iodides with trichlorosilane in the presence of a catalyst . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. Industrial production methods involve the use of specialized equipment to handle the highly reactive and moisture-sensitive nature of the compound .
化学反应分析
1H,1H,2H,2H-Perfluorododecyltrichlorosilane undergoes several types of chemical reactions:
Oxidation and Reduction: The compound is generally stable under oxidative and reductive conditions due to the strong C-F bonds.
Common reagents used in these reactions include water, alcohols, amines, and catalysts like platinum or palladium . Major products formed from these reactions include silanols, siloxanes, and various silane derivatives .
作用机制
The primary mechanism of action of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane involves the formation of covalent bonds with hydroxyl-terminated surfaces, such as glass, ceramics, or silicon dioxide . The trichlorosilane group reacts with hydroxyl groups to form siloxane bonds, creating a stable and durable hydrophobic coating . This process reduces the surface energy and enhances the hydrophobicity of the treated surface .
相似化合物的比较
1H,1H,2H,2H-Perfluorododecyltrichlorosilane is unique due to its long perfluorinated alkyl chain and trichlorosilane group, which provide excellent hydrophobic properties and reactivity with hydroxyl-terminated surfaces . Similar compounds include:
1H,1H,2H,2H-Perfluorooctyltrichlorosilane: Shorter perfluorinated chain, used for similar hydrophobic coatings.
1H,1H,2H,2H-Perfluorodecyltriethoxysilane: Contains triethoxysilane group, used for superhydrophobic coatings.
1H,1H,2H,2H-Perfluorodecanethiol: Contains thiol group, used for self-assembled monolayers on gold surfaces.
These compounds differ in their chain length and functional groups, which influence their specific applications and properties .
属性
IUPAC Name |
trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl3F21Si/c13-37(14,15)2-1-3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)36/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUVZJADECZZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl3F21Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382352 | |
| Record name | 1H,1H,2H,2H-Perfluorododecyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102488-49-3 | |
| Record name | 1H,1H,2H,2H-Perfluorododecyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does FTCS contribute to improved performance in membrane distillation processes?
A: FTCS plays a crucial role in enhancing the hydrophobicity of membranes used in membrane distillation, a technology with promising applications in water desalination and purification. [, ]. This increased hydrophobicity is achieved by grafting FTCS onto the membrane surface. The resulting superhydrophobic surface prevents water from wetting and penetrating the membrane pores, allowing only water vapor to pass through []. This selective permeability is essential for efficient separation of water from dissolved salts or other contaminants.
Q2: Can you elaborate on the interaction between FTCS and the target material surface, and how this impacts material properties?
A: FTCS interacts with hydroxyl groups present on various material surfaces, such as silicon dioxide or polymers like polyvinylidene fluoride (PVDF) [, , ]. The trichlorosilane group of FTCS undergoes hydrolysis in the presence of moisture, forming silanol groups that then condense with surface hydroxyl groups, creating strong covalent Si-O-Si bonds [, ]. This covalent attachment anchors the FTCS molecules onto the surface, forming a stable and durable hydrophobic layer. The long perfluorinated tail of FTCS contributes to the low surface energy, leading to the observed superhydrophobicity [, ].
Q3: What are the advantages of using FTCS for surface modification compared to other methods?
A3: FTCS offers several advantages as a surface modifier:
- Ease of Application: It can be applied using various techniques, including vapor deposition, dip coating, and spin coating, allowing for versatility in modifying diverse material forms and sizes [, , ].
- Durability: The covalent bonding of FTCS to the substrate ensures a robust and long-lasting modification, as demonstrated by its stability in various tests, including abrasion, temperature cycling, and UV exposure [, ].
- Tunability: The degree of hydrophobicity can be controlled by adjusting the concentration of FTCS and reaction conditions, allowing for tailored surface properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide](/img/structure/B35337.png)
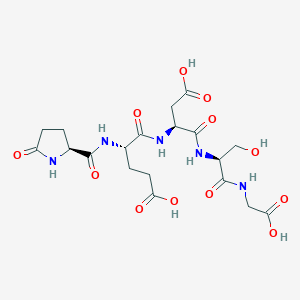

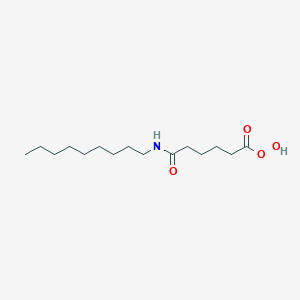
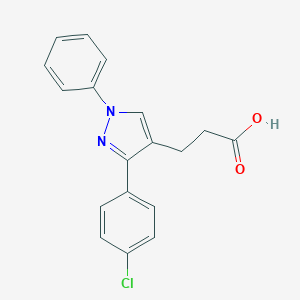
![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)
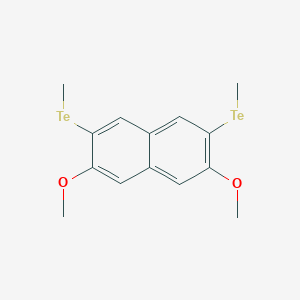
![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)
![(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide](/img/structure/B35357.png)

